molecular formula C13H12N2O2S2 B6479365 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 881597-37-1

2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6479365
CAS No.: 881597-37-1
M. Wt: 292.4 g/mol
InChI Key: QONVQOGTMGRIJE-UHFFFAOYSA-N
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Description

2-(Acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a thiazole core linked to an acetamide group with an acetylsulfanyl moiety. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. The 1,3-thiazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities. Thiazole derivatives are extensively investigated for their antiproliferative properties against various cancer cell lines. Some derivatives demonstrate potent activity by inhibiting critical biological targets such as tubulin polymerization, thereby disrupting cell division . Other related compounds have shown promise as dual-targeting agents, potentially interacting with proteins like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), which are implicated in cancer progression and therapy resistance . Furthermore, structurally similar molecules incorporating the acetamide linkage and a thiazole nucleus have been reported to exhibit antimicrobial activity , making them useful templates for developing new anti-infective agents . The presence of the acetylsulfanyl group may offer additional reactivity or binding characteristics, potentially influencing the compound's mechanism of action or metabolic profile. This compound is intended for research use only, strictly for in vitro analysis in laboratory settings, and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

S-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-9(16)18-8-12(17)15-13-14-11(7-19-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONVQOGTMGRIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The 4-phenylthiazol-2-amine scaffold is synthesized via the Hantzsch thiazole formation, a well-documented method for constructing thiazole rings.

Procedure :

  • Reactants :

    • p-Bromoacetophenone (1.0 equiv)

    • Thiourea (2.0 equiv)

    • Iodine (1.0 equiv, catalytic)

  • Conditions :

    • Reflux in ethanol (12 h) under inert atmosphere.

    • Neutralization with NH₄OH to precipitate the product.

  • Yield : ~75–80% after recrystallization from ethanol.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.45–7.52 (m, 5H, Ph), 6.82 (s, 1H, thiazole-H).

  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N stretch).

Chloroacetylation of Thiazol-2-Amine

Formation of N-(4-Phenyl-1,3-Thiazol-2-yl)-2-Chloroacetamide

The amine undergoes acylation with chloroacetyl chloride, a reaction optimized for minimal hydrolysis and maximal selectivity.

Procedure :

  • Reactants :

    • 4-Phenyl-1,3-thiazol-2-amine (1.0 equiv)

    • Chloroacetyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv, base)

  • Conditions :

    • Anhydrous ethanol, 0–5°C (prevents exothermic side reactions).

    • Gradual warming to 25°C over 2 h.

  • Workup :

    • Quench with ice-water, filter, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 82–85%.

Key Analytical Data :

  • ¹³C NMR (DMSO-d₆) : δ 166.8 (C=O), 152.1 (C-2 thiazole), 134.5–128.2 (Ph), 44.1 (CH₂Cl).

  • MS (EI) : m/z 267 [M⁺].

Introduction of the Acetylsulfanyl Group

Nucleophilic Substitution with Potassium Thioacetate

The chloroacetamide intermediate undergoes substitution to install the acetylsulfanyl (–SAc) group, leveraging the nucleophilicity of thioacetate.

Procedure :

  • Reactants :

    • N-(4-Phenyl-1,3-thiazol-2-yl)-2-chloroacetamide (1.0 equiv)

    • Potassium thioacetate (1.5 equiv)

  • Conditions :

    • Anhydrous DMF, 60°C, 6 h under N₂.

    • Exclusion of moisture to prevent hydrolysis.

  • Workup :

    • Dilute with water, extract with dichloromethane, dry (Na₂SO₄), and concentrate.

    • Purify via flash chromatography (CH₂Cl₂:MeOH, 95:5).

  • Yield : 68–72%.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.48–7.54 (m, 5H, Ph), 6.95 (s, 1H, thiazole-H), 3.82 (s, 2H, CH₂SAc), 2.38 (s, 3H, COCH₃).

  • IR (KBr) : 1695 cm⁻¹ (amide C=O), 1678 cm⁻¹ (thioester C=O).

Comparative Analysis of Alternative Routes

Direct Thioacetylation via Mercaptoacetamide Intermediate

An alternative pathway involves pre-functionalizing the acetamide with a thiol group prior to coupling, though this method faces challenges with thiol oxidation.

Procedure :

  • Reactants :

    • 2-Mercaptoacetamide (1.0 equiv)

    • Acetyl chloride (1.2 equiv)

  • Conditions :

    • Pyridine as base and solvent, 0°C, 1 h.

  • Limitations :

    • Low yield (~50%) due to disulfide formation.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of potassium thioacetate, improving reaction rate.

  • Temperature : Elevated temperatures (60°C) reduce reaction time but risk acetyl group hydrolysis.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases substitution efficiency by 15% .

Chemical Reactions Analysis

Types of Reactions

2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound primarily stem from its structural characteristics, which suggest potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide possess activity against various bacterial strains and fungi. For instance, a study demonstrated that related thiazole compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer effects. Preliminary studies suggest that 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulatory proteins. In vitro assays have shown promising results in reducing viability in several cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various thiazole derivatives, including 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, revealed that compounds with similar structures displayed significant inhibition against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, showcasing the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines demonstrated that this compound could effectively induce apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with varying concentrations of the compound over 24 hours .

Mechanism of Action

The mechanism of action of 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The thiazole ring can interact with enzymes or receptors, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Thiazole (Position 4) Acetamide Modification Key References
Target Compound Phenyl 2-(Acetylsulfanyl) -
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-Chloro-4-fluorophenyl None (simple acetamide)
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15) 4-Chloro-3-methylphenyl None (simple acetamide)
2-(Phenylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Phenyl 2-(Phenylsulfanyl)
N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) 2-Pyridyl 2-(2,4,6-Trimethylphenoxy)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F in Compounds 14–15): Enhance metabolic stability but may reduce solubility .
  • Sulfanyl vs.
  • Phenoxy vs. Sulfanyl: CPN-9’s phenoxy group confers distinct electronic effects, contributing to its role as an Nrf2/ARE pathway activator .

Enzyme Inhibition and Binding Affinity

Compound Name Target Enzyme/Protein Activity/IC50/Binding Energy References
N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide ACE2 Binding Energy: -5.51 kcal/mol
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) COX-1/COX-2 IC50: 9.01 ± 0.01 mM (COX-1), 11.65 ± 6.20 mM (COX-2)
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 6b) COX-2 Selective COX-2 inhibitor
CPN-9 Nrf2/ARE Pathway Activator

Key Findings :

  • The acetylsulfanyl group in the target compound may enhance interactions with sulfur-binding enzyme pockets, analogous to the phenylsulfanyl group in ACE2-binding analogs .

Anti-Inflammatory and Cytotoxic Activities

  • Thiazole-Oxadiazole Hybrids : Exhibit cytotoxic activity via apoptosis induction, with IC50 values in the micromolar range .
  • Triazinoquinazoline Derivatives: Demonstrated anti-exudative activity comparable to diclofenac sodium in preclinical models .

Biological Activity

2-(Acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS No. 338957-82-7) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, focusing on anticancer activity, antimicrobial effects, and other pharmacological implications based on diverse research findings.

The molecular formula of 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is C17H14N2OS2C_{17}H_{14}N_{2}O_{S_{2}}, with a molar mass of approximately 326.44 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have demonstrated efficacy against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism
2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamideMCF7 (breast cancer)TBDInduction of apoptosis
Similar Thiazole DerivativePC3 (prostate cancer)1.61 ± 1.92Caspase activation
Similar Thiazole DerivativeSKNMC (neuroblastoma)TBDCaspase activation

In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases, specifically caspases 3, 8, and 9 . This mechanism suggests that the thiazole moiety plays a crucial role in enhancing cytotoxicity against tumor cells.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. Research indicates that certain substituted phenylthiazol-2-amines exhibit potent antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring enhances this activity .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives:

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : In another study, derivatives including acetylsulfanyl groups were assessed for their antimicrobial properties against various bacterial strains. The compounds showed promising results in inhibiting bacterial growth, suggesting their potential use as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the thiazole and phenyl rings significantly influence biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring has been associated with increased activity against cancer cells.
  • Substituent Positioning : The positioning of substituents on the thiazole ring impacts both anticancer and antimicrobial activities, indicating that careful design of these compounds can enhance their therapeutic potential .

Q & A

Q. What are the key considerations for synthesizing 2-(acetylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide with high purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by sulfanyl-acetamide coupling. Critical parameters include:

  • Reagent selection : Use of bases (e.g., triethylamine) to facilitate substitution reactions and coupling agents like EDC/HOBt for amide bond formation .
  • Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) and structural confirmation via 1H^1H-/13C^{13}C-NMR .

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), acetamide carbonyl (δ ~170 ppm in 13C^{13}C-NMR), and sulfanyl group (δ ~2.5 ppm for S-acetyl protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 347.06) .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies (e.g., variable IC50_{50} values across studies) may arise from:

  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound stability : Test degradation under assay conditions via LC-MS and adjust storage (e.g., -20°C in DMSO) .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Q. What strategies optimize pharmacokinetic properties for therapeutic potential?

  • Lipophilicity adjustments : Introduce polar groups (e.g., -OH, -COOH) to improve solubility; logP calculations via ChemDraw .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS .
  • SAR studies : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to correlate structure with bioavailability .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR, COX-2) using AutoDock Vina .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Dynamic simulations : MD simulations (GROMACS) to assess protein-ligand complex stability over time .

Methodological Resources

  • Synthetic protocols : Refer to PubChem data for reaction conditions and safety profiles (CID: [Insert CID if available]) .
  • Bioactivity datasets : Cross-reference with ChEMBL or BindingDB for comparative analysis .
  • Computational tools : Use SwissADME for ADMET predictions and PyMol for 3D visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.